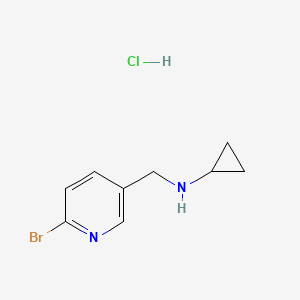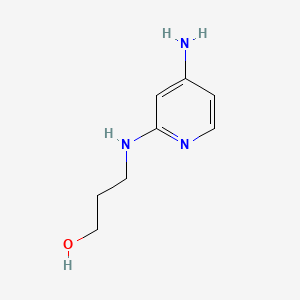![molecular formula C6H6N4O B567777 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one CAS No. 1215295-97-8](/img/structure/B567777.png)
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one
Vue d'ensemble
Description
Pyrazolo-triazine compounds are a type of fused-ring heterocycle . They are often used in the synthesis of energetic materials due to their high nitrogen content .
Synthesis Analysis
These compounds can be synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process involves various techniques such as elemental analysis, 1H-NMR, and LC-MS .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like X-ray diffraction . This helps in understanding the relationship between weak interactions and the sensitivity of energetic materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the introduction of oxadiazole and tetrazole . The cyano group of the nitro-triazole starting material can be modified within four steps to the tetrazol-1-ol and finally oxidized to the 1-hydroxy-triazole .Physical and Chemical Properties Analysis
These compounds exhibit excellent thermal stability and low sensitivity . For instance, one compound had a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of various derivatives of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one and related compounds has been extensively studied, revealing their potential for creating bioactive compounds with potential antitumor, antimicrobial, and antiviral activities. For instance, derivatives of pyrazolo[5,1-c][1,2,4]triazines were synthesized by reacting with ketones, anhydrides, benzoyl chloride, and hydrazine, highlighting the chemical versatility of these compounds (Mironovich & Kostina, 2012). This versatility is further demonstrated in the development of novel N-arylpyrazole-containing enaminones leading to substituted pyrazoles with notable antitumor and antimicrobial activities (Riyadh, 2011).
Biological Activities
Significant research has been dedicated to exploring the biological activities of this compound derivatives, including antitumor and antimicrobial properties. Some compounds within this chemical family have shown promising antitumor activity against various cancer cell lines, such as liver carcinoma and breast cancer cells (Atta-Allah et al., 2017). Additionally, antimicrobial studies have identified compounds with significant activity, providing a foundation for further research into their potential therapeutic applications (Taha, 2007).
Antiviral Activities
The antiviral potential of benzamide-based 5-aminopyrazoles and their fused heterocycles, which are related to the chemical scaffold of this compound, has been explored, revealing remarkable activity against avian influenza virus. This suggests the capacity of these compounds to contribute to the development of new antiviral agents (Hebishy et al., 2020).
Novel Synthetic Routes
Innovative synthetic approaches have been developed for the construction of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, showcasing the adaptability of these compounds for various chemical modifications. These synthetic routes open up new possibilities for the design and development of compounds with enhanced biological activities (Raboisson et al., 2003).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the progression of the cell cycle, leading to cell death .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Analyse Biochimique
Biochemical Properties
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 is characterized by the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, leading to inhibition of its activity . This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), this compound has demonstrated significant cytotoxic activity . The cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest . Additionally, this compound has been shown to influence cell signaling pathways, including those involved in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with residues such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis . Furthermore, this compound has been shown to alter gene expression patterns, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . These findings highlight the potential of this compound for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as CDK2 . The compound’s inhibition of CDK2 affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism . Additionally, this compound may interact with other cofactors and enzymes, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which can affect its overall activity and function . Studies have shown that this compound is efficiently taken up by cancer cells, leading to its cytotoxic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with CDK2 and other biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its site of action .
Propriétés
IUPAC Name |
2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5-3-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMRAAUOBWABLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243973 | |
| Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-97-8 | |
| Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)
![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)





![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)




